tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylidene group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe methylidene group is then added through a series of reactions involving reagents such as aldehydes or ketones .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methylidene group can be reduced to form a methyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methylidene group can yield a methyl-substituted pyrrolidine .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, influencing their activity. The methylidene group can participate in covalent bonding with nucleophiles, altering the structure and function of biological molecules .
Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes involved in metabolic pathways and proteins that regulate cellular processes. By modulating the activity of these targets, this compound can affect various physiological functions .
Comparison with Similar Compounds
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Uniqueness: tert-Butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate is unique due to the presence of the methylidene group, which imparts distinct reactivity and chemical properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVPOKOBBHGPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=C)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
390381-86-9 |
Source
|
Record name | tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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